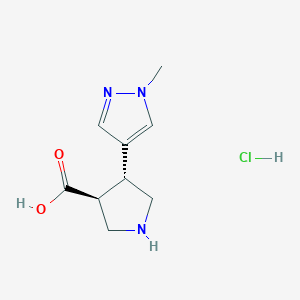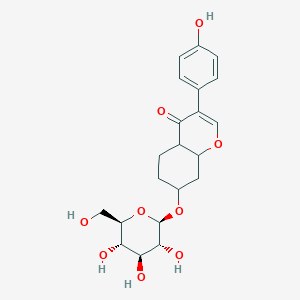
Daidzoside;NPI-031D;Daidzein 7-O-glucoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a naturally occurring compound with significant biological activities, including antioxidant, anticancer, and anti-atherosclerotic properties . Daidzoside is a potent and selective inhibitor of mitochondrial aldehyde dehydrogenase 2 (ALDH-2), which plays a crucial role in the metabolism of alcohol and other aldehydes .
准备方法
Synthetic Routes and Reaction Conditions
Daidzoside can be synthesized through various chemical routes. One common method involves the glycosylation of daidzein with glucose. The reaction typically requires a glycosyl donor, such as glucose or a glucose derivative, and a glycosyl acceptor, which is daidzein. The reaction is catalyzed by enzymes or chemical catalysts under controlled conditions to ensure the formation of the desired glycoside .
Industrial Production Methods
Industrial production of daidzoside often involves the extraction and purification of the compound from natural sources, such as soybeans. The process includes several steps:
Extraction: Soybeans are processed to extract the isoflavones.
Purification: The extract is purified using techniques like chromatography to isolate daidzoside.
Crystallization: The purified compound is crystallized to obtain high-purity daidzoside.
化学反应分析
Types of Reactions
Daidzoside undergoes various chemical reactions, including:
Oxidation: Daidzoside can be oxidized to form different oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: Daidzoside can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of daidzoside can yield various oxidized derivatives, while reduction can produce reduced glycosides .
科学研究应用
Daidzoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the behavior of glycosides.
Biology: Daidzoside is studied for its role in cellular processes and its effects on enzyme activity, particularly ALDH-2.
Medicine: The compound is investigated for its potential therapeutic effects, including its antioxidant, anticancer, and anti-atherosclerotic properties.
Industry: Daidzoside is used in the development of functional foods and nutraceuticals due to its health benefits
作用机制
Daidzoside exerts its effects primarily through the inhibition of mitochondrial aldehyde dehydrogenase 2 (ALDH-2). By inhibiting this enzyme, daidzoside reduces the metabolism of aldehydes, leading to various physiological effects. The compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
相似化合物的比较
Similar Compounds
Genistein 7-O-glucoside: Another isoflavone glycoside with similar antioxidant and anticancer properties.
Daidzein: The aglycone form of daidzoside, which also exhibits biological activities but lacks the glycosyl group.
Glycitein 7-O-glucoside: A related compound with similar health benefits
Uniqueness
Daidzoside is unique due to its potent and selective inhibition of ALDH-2, which distinguishes it from other isoflavone glycosides. This specific inhibition makes daidzoside particularly valuable in research related to alcohol metabolism and aldehyde detoxification .
属性
分子式 |
C21H26O9 |
|---|---|
分子量 |
422.4 g/mol |
IUPAC 名称 |
3-(4-hydroxyphenyl)-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C21H26O9/c22-8-16-18(25)19(26)20(27)21(30-16)29-12-5-6-13-15(7-12)28-9-14(17(13)24)10-1-3-11(23)4-2-10/h1-4,9,12-13,15-16,18-23,25-27H,5-8H2/t12?,13?,15?,16-,18-,19+,20-,21-/m1/s1 |
InChI 键 |
XUPUDCSHPCIQGX-KICSNGMASA-N |
手性 SMILES |
C1CC2C(CC1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC=C(C2=O)C4=CC=C(C=C4)O |
规范 SMILES |
C1CC2C(CC1OC3C(C(C(C(O3)CO)O)O)O)OC=C(C2=O)C4=CC=C(C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


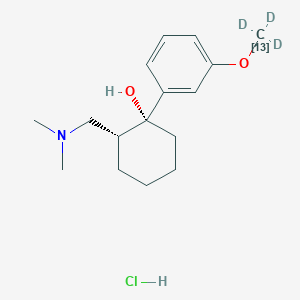
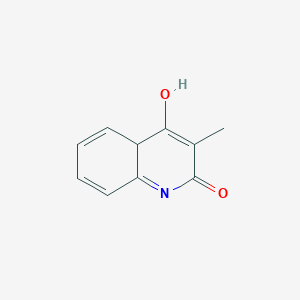
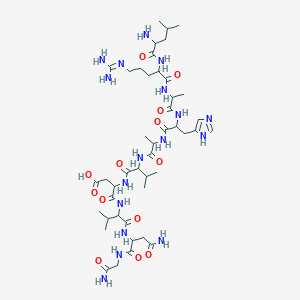
![N'-(3-bromo-4-fluorophenyl)-N-hydroxy-3-[2-(sulfamoylamino)ethylamino]-2,3-dihydro-1,2,5-oxadiazole-4-carboximidamide](/img/structure/B12356840.png)
![copper;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12356847.png)
![4-Methyl-1-(pyrazolidin-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile](/img/structure/B12356856.png)
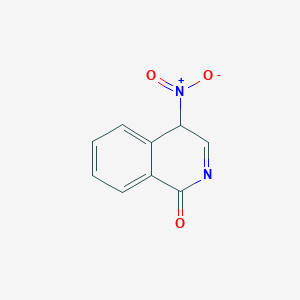
![4-chloro-4H-pyrido[3,2-d]pyrimidin-6-one](/img/structure/B12356884.png)
![N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B12356886.png)
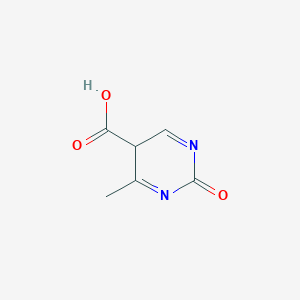
![N-({3-[(pyridin-3-yl)methoxy]phenyl}methylidene)hydroxylamine](/img/structure/B12356893.png)
![N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B12356907.png)

